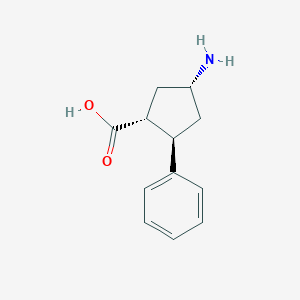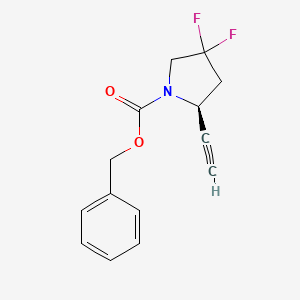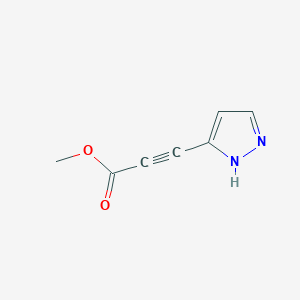
8-Methylquinazoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylquinazoline-4-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry. This compound is characterized by a quinazoline ring system with a methyl group at the 8th position and a carboxylic acid group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinazoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and ketones under acidic conditions . This method provides a simple and efficient route to obtain quinazoline derivatives.
Industrial Production Methods: Industrial production of this compound often involves the use of microwave-assisted synthesis. This method is preferred due to its efficiency, higher yields, and environmentally friendly nature. The reaction typically involves the use of substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions: 8-Methylquinazoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated quinazoline derivatives.
Scientific Research Applications
8-Methylquinazoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various quinazoline derivatives.
Medicine: Quinazoline derivatives are explored for their potential use in treating diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 8-Methylquinazoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes and receptors involved in various biological pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Quinazoline: The parent compound with a similar ring structure but without the methyl and carboxylic acid groups.
Quinazolinone: A derivative with a carbonyl group at the 4th position instead of a carboxylic acid group.
2-Methylquinazoline: A similar compound with a methyl group at the 2nd position instead of the 8th position.
Uniqueness: 8-Methylquinazoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group at the 4th position enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
8-methylquinazoline-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c1-6-3-2-4-7-8(6)11-5-12-9(7)10(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
QKKMKUYIIHIVBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl[2-(methylamino)propyl]amine](/img/structure/B13322044.png)



![1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine](/img/structure/B13322064.png)

![(2S,4S,5S)-5-aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13322072.png)







